molecular formula C11H9BrCl2N2 B1406417 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 1607838-00-5

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No.: B1406417
CAS No.: 1607838-00-5
M. Wt: 320.01 g/mol
InChI Key: LAMZIPQUERBHFQ-UHFFFAOYSA-N
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Description

Product Overview: 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine ( 1607838-00-5) is a high-purity, multi-functional heteroaromatic compound supplied for advanced research and development purposes. With a molecular formula of C11H9BrCl2N2 and a molecular weight of 320.01 g/mol, this pyridine derivative is characterized by its specific structure featuring bromo- and chloro- substituents on the pyridine ring, as well as a 2,5-dimethylpyrrol-1-yl functional group . Research Value and Applications: This compound belongs to a class of substituted pyridines that are of significant interest in medicinal chemistry and materials science. Its complex structure makes it a valuable building block or synthetic intermediate for the preparation of more complex molecules. Researchers may utilize this compound in the synthesis of potential pharmaceutical candidates, particularly in constructing functionalized heterocyclic scaffolds common in drug discovery projects . The presence of multiple halogen atoms (Br, Cl) offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and other substitution chemistries, enabling the exploration of novel chemical space . Handling and Safety: This product is intended for use by qualified laboratory personnel only. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. The product is labeled with appropriate GHS pictograms and signal words to ensure safe laboratory practices . Note: This product is for research and development use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-bromo-3,4-dichloro-2-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrCl2N2/c1-6-3-4-7(2)16(6)11-10(14)9(13)8(12)5-15-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMZIPQUERBHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C(=C2Cl)Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloropyridine and 2,5-dimethylpyrrole.

    Bromination: The 3,4-dichloropyridine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Pyrrole Substitution: The brominated product is then reacted with 2,5-dimethylpyrrole under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrrole moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyridine derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C11H10BrCl2NC_{11}H_{10}BrCl_2N and a molecular weight of approximately 309.06 g/mol. Its structure features a pyridine ring substituted with bromine and dichloro groups, along with a pyrrole moiety, which enhances its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound have been evaluated for their potential as anticancer agents, particularly targeting kinases involved in tumor proliferation:

  • FLT3 Inhibition : The compound has been investigated as an inhibitor of the FLT3 kinase, which is often mutated in acute myeloid leukemia (AML). Studies have shown that certain derivatives exhibit nanomolar inhibitory activity against FLT3-ITD mutations, which are associated with poor prognosis in AML patients .
CompoundFLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)
34f41
Other CompoundsVariesVaries

Neurological Applications

The compound's structural characteristics suggest potential applications in treating neurological disorders:

  • Neuroprotective Effects : Some studies suggest that pyridine derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems or inhibiting neuroinflammatory pathways. This opens avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Bacterial Inhibition : Certain derivatives have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Case Study 1: FLT3 Kinase Inhibitors

A recent study demonstrated the synthesis and evaluation of novel pyridine derivatives, including 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. The study highlighted the compound's ability to inhibit FLT3 mutations effectively, providing insights into its structure-activity relationship (SAR) and guiding further modifications to enhance potency and selectivity .

Case Study 2: Neuroprotective Properties

In another investigation focused on neuroprotection, researchers synthesized several analogs of the compound and assessed their impact on neuronal cell lines exposed to oxidative stress. Results indicated that specific substitutions on the pyridine ring significantly improved cell viability and reduced markers of apoptosis .

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[2,3-b]pyridine Family

Several pyrrolo[2,3-b]pyridine derivatives share structural motifs with the target compound. Key examples include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents (Positions) Molecular Formula Key Features Reference
5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Br (5), Cl (3,4), 2,5-dimethylpyrrole (2) C₁₁H₉BrCl₂N₂ Multiple halogens; bulky pyrrole substituent
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (precursor in ) Br (5), NO₂ (3) C₇H₄BrN₃O₂ Nitro group enhances electrophilicity; simpler structure
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) CF₃-Ph (5), NO₂ (3) C₁₄H₈F₃N₃O₂ Aryl group introduces hydrophobicity; electron-withdrawing substituents
5-Bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (23) Br (5), NO₂ (3), CH₃ (1) C₈H₆BrN₃O₂ Methylation at N1 improves metabolic stability
3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f) Dimethoxyphenyl (5), cyano-ethynyl (3) C₂₃H₁₆N₄O₂ Ethynyl linker for conjugation; polar cyano group
Key Observations:

Halogenation Patterns: The target compound’s trihalogenation (Br, Cl, Cl) distinguishes it from analogs like 6c (Br, NO₂) or 21f (Br-free).

Pyrrole Substitution : The 2,5-dimethylpyrrole group at position 2 is unique among the analogs. Most pyrrolo[2,3-b]pyridines in the evidence feature substituents at positions 3 and 5 (e.g., nitro, aryl) but lack fused pyrrole rings .

Synthetic Flexibility : The bromo group in the target compound and analogs like 6c and 23 enables further functionalization via cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .

Yield and Purity Considerations :

  • Analogs like 6c and 6d achieved yields of 87% and 94% , respectively, via Suzuki-Miyaura reactions .
  • Methylation (e.g., compound 23 ) yielded 75% after crystallization . The target compound’s trihalogenation and steric bulk may reduce yields compared to simpler derivatives.

Biological Activity

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique substitution pattern that enhances its electronic properties, making it a candidate for various therapeutic applications.

The compound's IUPAC name is 5-bromo-3,4-dichloro-2-(2,5-dimethylpyrrol-1-yl)pyridine. Its molecular structure includes a pyridine ring substituted with bromine and chlorine atoms, as well as a pyrrole moiety. This specific arrangement contributes to its biological activity and interaction with biological targets.

PropertyValue
Molecular FormulaC11H9BrCl2N2
Molecular Weight305.02 g/mol
CAS Number1607838-00-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, influencing signaling pathways that are critical for cellular function. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Interaction : Binding to specific receptors to modulate physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, pyrrole derivatives have shown significant activity against various bacterial strains. A study reported that derivatives with similar structures had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of nitrogen heterocycles has been explored in recent studies. Compounds containing similar pyrrole structures have demonstrated effectiveness against viruses such as hepatitis C and HIV. One study highlighted the efficacy of certain pyrrole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing IC50 values as low as 0.35 µM against HIV .

Anticancer Properties

The anticancer activity of this compound is also being investigated. Pyridine-based compounds have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral effects of pyrrole derivatives against hepatitis C virus (HCV). The most potent compound exhibited an IC50 value of 1.96 μM, demonstrating significant inhibition of viral replication .
  • Antimicrobial Testing : Another investigation focused on the antibacterial activity of pyrrole-containing compounds against Mycobacterium tuberculosis. Several derivatives showed promising results with MIC values around 5 µM .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing bromo and chloro substituents on pyrrolo[2,3-b]pyridine scaffolds?

  • Methodological Answer : Bromination and chlorination are typically achieved via electrophilic aromatic substitution or halogenation of precursor intermediates. For example, bromine can be introduced using NBS\text{NBS} (N-bromosuccinimide) in the presence of a radical initiator, while chlorination may employ SO2Cl2\text{SO}_2\text{Cl}_2 or PCl5\text{PCl}_5. Evidence from analogous compounds shows that regioselectivity is influenced by directing groups (e.g., nitro or methyl groups) on the pyridine ring . Post-functionalization steps, such as Suzuki-Miyaura cross-coupling, are then used to install aryl/heteroaryl groups at specific positions .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), with silica gel flash column chromatography as the standard purification method (e.g., using heptane/ethyl acetate or dichloromethane/ethyl acetate gradients) . Structural confirmation relies on 1H^1\text{H} and 13C^{13}\text{C} NMR spectroscopy (e.g., 300 MHz in DMSO-d6\text{DMSO-}d_6), where characteristic peaks for pyrrole NH (~12–13 ppm), aromatic protons (~7–9 ppm), and substituent-specific signals (e.g., methoxy at ~3.8 ppm) are analyzed . Mass spectrometry (HRMS or ESI-MS) provides molecular ion validation.

Advanced Research Questions

Q. How can researchers overcome challenges in regioselective functionalization at the 2- and 3-positions of the pyridine ring?

  • Methodological Answer : Regioselectivity is controlled by strategic precursor design. For instance, iodination at the 3-position of 5-bromo-pyrrolo[2,3-b]pyridine enables selective cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) . Steric and electronic effects from existing substituents (e.g., electron-withdrawing nitro groups) direct subsequent reactions. Computational modeling (DFT calculations) may predict reactive sites, while experimental validation uses X-ray crystallography to resolve positional ambiguities .

Q. What strategies resolve contradictions in spectral data caused by tautomerism or dynamic exchange in solution?

  • Methodological Answer : Tautomerism in pyrrolo[2,3-b]pyridines (e.g., NH proton exchange) can broaden NMR signals. Techniques include:

  • Low-temperature NMR (−40°C to −60°C) to slow exchange rates.
  • Deuterium exchange experiments (D2_2O shake) to identify labile protons.
  • X-ray crystallography via SHELXL refinement to unambiguously assign the solid-state structure . For example, ORTEP-III-generated thermal ellipsoid plots visualize bond distances and angles, confirming substituent positions .

Q. How are structure-activity relationships (SAR) systematically explored for analogs of this compound?

  • Methodological Answer : SAR studies involve synthesizing derivatives with varied substituents (e.g., electron-donating methoxy vs. electron-withdrawing trifluoromethyl groups) and testing biological activity. Key steps include:

  • Library Design : Use of boronic acids in Suzuki couplings to install diverse aryl groups at the 5-position .
  • Bioassays : Enzymatic inhibition assays (e.g., kinase activity) with IC50_{50} determination.
  • Data Analysis : Multivariate regression models correlate substituent properties (Hammett σ, logP) with activity trends. Evidence shows that 4-trifluoromethylphenyl groups enhance potency in kinase inhibitors, while methoxy groups reduce metabolic stability .

Q. What crystallographic challenges arise during refinement of halogen-rich derivatives, and how are they addressed?

  • Methodological Answer : Heavy atoms (Br, Cl) cause absorption and extinction effects, leading to unreliable displacement parameters. Mitigation strategies include:

  • Multi-scan absorption corrections (SADABS or SCALE3 ABSPACK in SHELXL) .
  • Twinning analysis (e.g., using PLATON) for crystals with non-merohedral twinning.
  • High-resolution data collection (e.g., synchrotron sources) to improve RintR_{\text{int}} and completeness (>99%).

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental crystallographic data?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT. Steps for resolution:

Re-optimize the computational model using implicit solvent (e.g., SMD in Gaussian).

Compare experimental bond lengths/angles with multiple DFT functionals (B3LYP vs. M06-2X).

Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions influencing the solid-state structure .

Methodological Resources

  • Synthesis : Silica gel chromatography (230–400 mesh) with optimized solvent gradients .
  • Characterization : 300 MHz NMR for routine analysis; X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) for structural elucidation .
  • Software : SHELXL for refinement , Mercury for visualization, and GaussView for DFT modeling.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

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